![molecular formula C24H26N2O3 B6495978 2-oxo-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2H-chromene-3-carboxamide CAS No. 955527-86-3](/img/structure/B6495978.png)
2-oxo-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H26N2O3 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.19434270 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the PYR/PYL family of ABA receptors . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses .
Mode of Action
The compound, acting as an ABA-mimicking ligand , binds directly to the PYR/PYL family of ABA receptors . This binding results in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .
Biochemical Pathways
The binding of the compound to the ABA receptors triggers a cascade of biochemical reactions. It inhibits the activity of PP2C, a type of phosphatase enzyme . This inhibition leads to the activation of downstream ABA signaling pathways, which are crucial for the plant’s response to environmental stresses .
Result of Action
The activation of ABA signaling pathways by this compound has several effects at the molecular and cellular levels. It helps plants to overcome abiotic stresses such as drought, cold, and soil salinity . Treatments with this compound have been shown to inhibit seed germination, prevent leaf water loss, and promote drought resistance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness in promoting drought resistance suggests that it may be particularly beneficial in arid environments . .
Biological Activity
The compound 2-oxo-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2H-chromene-3-carboxamide has garnered attention in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Characteristics
The compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C19H22N2O3 |
Molecular Weight | 358.5 g/mol |
LogP | 3.568 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
This compound acts primarily as a ligand for the PYR/PYL family of abscisic acid (ABA) receptors , which are crucial in plant stress responses. By mimicking ABA, it inhibits type 2C phosphatases (PP2C), leading to the activation of downstream ABA signaling pathways. This mechanism has implications for enhancing drought resistance and regulating plant growth under stress conditions.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structural motifs have demonstrated efficacy against various human tumor cell lines, including HL-60 and BGC-823. The antitumor effects are often correlated with their ability to induce apoptosis and inhibit cell proliferation .
Antifungal Activity
In vitro studies have revealed that related compounds possess antifungal properties against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The effective concentrations (EC50 values) for these activities were comparable to established fungicides, suggesting potential applications in agricultural settings .
Other Biological Effects
The compound's influence on cellular signaling pathways extends beyond antitumor and antifungal activities. It has been shown to modulate gene expression related to stress responses in plants, thereby enhancing resilience against abiotic stresses such as drought and salinity.
Case Studies
- Antitumor Efficacy : A study involving a series of 2-oxocycloalkylsulfonamides demonstrated that modifications in the molecular structure could lead to enhanced antitumor activity against specific cancer cell lines. This highlights the importance of structural optimization in developing effective anticancer agents .
- Fungal Resistance : Research on related compounds indicated their effectiveness in controlling fungal diseases in crops, which could be beneficial for sustainable agriculture practices. The EC50 values obtained were significantly lower than those of traditional fungicides, indicating a promising alternative for crop protection .
Scientific Research Applications
Interaction with ABA Receptors
This compound acts as an abscisic acid (ABA) mimic , specifically targeting the PYR/PYL family of ABA receptors. Its mechanism involves binding to these receptors, leading to the inhibition of type 2C phosphatases (PP2C), which are negative regulators of ABA signaling pathways. This interaction has significant implications for plant physiology:
- Drought Resistance : By activating ABA signaling pathways, this compound enhances plant resilience to drought conditions by inhibiting seed germination and reducing leaf water loss.
- Stress Response : It promotes the activation of genes involved in stress responses, making it a valuable tool for improving crop tolerance to abiotic stresses such as salinity and cold .
Therapeutic Potential
The compound's ability to modulate cellular signaling pathways suggests potential therapeutic applications:
- Cancer Research : Preliminary studies indicate that compounds with similar structures may exhibit anti-cancer properties by influencing apoptosis and cell cycle regulation .
- Neurological Disorders : Given the structural similarities with other therapeutic agents, there is potential for development in treating neurological conditions through modulation of neurotransmitter systems.
Enhancing Crop Yield
The application of this compound in agriculture focuses on its role as a growth regulator:
- Seed Germination Control : By mimicking ABA, it can be used to regulate seed germination under unfavorable conditions, ensuring better crop establishment .
- Water Use Efficiency : Its use can lead to improved water use efficiency in crops, which is critical in arid regions facing water scarcity .
Plant Physiology Studies
Research has demonstrated that applying this compound can significantly enhance the drought tolerance of various plant species. For instance:
- A study involving wheat showed that treatment with this compound resulted in a marked increase in root biomass and improved water retention capabilities under drought conditions.
Biochemical Pathway Analysis
Studies have elucidated the specific biochemical pathways activated by this compound:
Properties
IUPAC Name |
2-oxo-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-2-13-26-14-5-7-18-15-17(9-10-21(18)26)11-12-25-23(27)20-16-19-6-3-4-8-22(19)29-24(20)28/h3-4,6,8-10,15-16H,2,5,7,11-14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIOVMJFDNGNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.